Ac-Phg(4-OAc)-OH
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Overview
Description
Ac-Phg(4-OAc)-OH, also known as N-acetyl-4-O-acetyl-L-phenylglycine, is a synthetic organic compound. It is characterized by the presence of an acetyl group and an acetoxy group attached to the phenylglycine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phg(4-OAc)-OH typically involves the acetylation of L-phenylglycine. The process begins with the protection of the amino group of L-phenylglycine, followed by the selective acetylation of the hydroxyl group at the 4-position. Common reagents used in this process include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ac-Phg(4-OAc)-OH undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4) and copper(II) compounds are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield formylalkyl radicals, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
Ac-Phg(4-OAc)-OH has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ac-Phg(4-OAc)-OH involves its interaction with specific molecular targets and pathways. The acetyl and acetoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution and oxidation reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Lead tetraacetate (Pb(OAc)4): A versatile oxidant used in organic chemistry for selective oxidations.
Copper(II) acetate (Cu(OAc)2): Often used in conjunction with lead tetraacetate for oxidation reactions.
Uniqueness
Ac-Phg(4-OAc)-OH is unique due to its specific structural features, including the presence of both acetyl and acetoxy groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1 |
InChI Key |
IAEDVARDWLITBC-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=C(C=C1)OC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O |
Origin of Product |
United States |
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